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Compound of Interest

Compound Name: Gambogin

For Researchers, Scientists, and Drug Development Professionals

Gambogin, a caged xanthone derived from the resin of the Garcinia hanburyi tree, has
demonstrated significant preclinical potential as a therapeutic agent, primarily in oncology and
inflammatory diseases. Its journey from a traditional medicine component to a subject of
modern clinical investigation warrants a close examination of its translatability. This guide
provides a comprehensive comparison of Gambogin's performance with alternative therapies,
supported by experimental data, to aid researchers in evaluating its clinical prospects.

l. Preclinical Efficacy and Safety Profile of
Gambogin

Gambogin, also known as Gambogic Acid (GA), has been the subject of numerous preclinical
studies to determine its efficacy, safety, and mechanism of action. These studies provide the
foundational data for its potential clinical applications.

In Vitro Cytotoxicity

Gambogin has demonstrated potent cytotoxic effects across a wide range of human cancer
cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's
potency, are summarized below.
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Cell Line Cancer Type IC50 (pM) Citation(s)

Breast Cancer

Breast
MCFE-7 ) 1.46 [1]
Adenocarcinoma

Breast , ,
) Data available on anti-
MDA-MB-231 Adenocarcinoma ) ) [1]
invasive effects

(TNBC)
Pancreatic Cancer
Pancreatic
BxPC-3 _ < 1.7 (48h) [1]
Adenocarcinoma
MIA PaCa-2 Pancreatic Carcinoma < 1.7 (48h) [1]
PANC-1 Pancreatic Carcinoma < 1.7 (48h) [1]
Pancreatic
SW1990 < 1.7 (48h) [1]

Adenocarcinoma

Hepatocellular

Carcinoma
Hepatocellular

Bel-7402 ) 0.59 [1]
Carcinoma
Hepatocellular

SMMC-7721 ) 1.59 [1]
Carcinoma
Hepatocellular

Bel-7404 ] 1.99 [1]
Carcinoma
Hepatocellular

QGY-7701 ) 0.41 [1]
Carcinoma
Hepatocellular

HepG2 0.94 [1]

Carcinoma

Hepatocellular
Hep3B ) 1.8 [1]
Carcinoma (p53 null)
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Hepatocellular

Huh7 Carcinoma (p53 2.2 [1]
mutant)

Osteosarcoma

143B Osteosarcoma 0.37 £0.02 [2]

U20s Osteosarcoma 0.32£0.06 [2]

MG63 Osteosarcoma 0.51+0.02 [2]

HOS Osteosarcoma 0.60+0.11 [2]

Cholangiocarcinoma

) ] Time and dose-
KKU-M213 Cholangiocarcinoma ) [3]
dependent reduction

) ] Time and dose-
HUCCA-1 Cholangiocarcinoma ) [3]
dependent reduction

In Vivo Efficacy in Animal Models

In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating
significant tumor growth inhibition.
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Tumor Growth

Cancer Type Animal Model Dosage L Citation(s)
Inhibition
Hepatocellular SMMC-7721
) ] 2 mg/kg 33.1% [1]
Carcinoma Xenograft Mice
4 mg/kg 50.3% [1]
8 mg/kg 64.2% [1]
) ) ) Synergistically
Triple-Negative MDA-MB-231R 2 mg/kg (with 5

Breast Cancer

Xenograft Mice

mg/kg Paclitaxel)

enhanced tumor

suppression

[4]

Ovarian Cancer

Ovarian Cancer
Mice Model

Not specified

Synergistic
suppressing
effect with

Doxorubicin

[5]

Preclinical Pharmacokinetics and Safety

Pharmacokinetic studies in animal models provide insights into the absorption, distribution,
metabolism, and excretion (ADME) of Gambogin.

Parameter Animal Model Dose Value Citation(s)
Elimination Half- 1, 2, 4 mg/kg )
) Rats ) 14.9 - 16.1 min [6]
life (t1/2) (i.v.)
1, 2, 4 mg/kg 54.2-182.4
AUC(1) Rats ) ) [6]
(i.v.) Hg-min/mL
Toxicology
LD50 Mice Intraperitoneal 45.96 mg/kg
No-Observed-
Intravenous (13
Adverse-Effect Dogs 4 mg/kg
weeks)
Level (NOAEL)
Rats Oral (13 weeks) 60 mg/kg
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Il. Mechanism of Action: Key Signaling Pathways

Gambogin exerts its anticancer effects by modulating multiple critical signaling pathways
involved in cell proliferation, survival, and inflammation. A key mechanism is the induction of
apoptosis (programmed cell death) and the inhibition of the NF-kB signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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